2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride
Description
2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride is a fluorinated aromatic compound featuring a benzylamine-substituted acetic acid backbone. The 4-fluorophenyl group enhances electronic interactions, while the hydrochloride salt improves aqueous solubility.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylamino]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2.ClH/c10-8-3-1-7(2-4-8)5-11-6-9(12)13;/h1-4,11H,5-6H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUMGZTWHYGHCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC(=O)O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride typically involves the reaction of 4-fluorobenzylamine with glycine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Aqueous or organic solvents such as ethanol or methanol.
Catalysts: Acidic catalysts like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The process may include:
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Analytical methods like HPLC or NMR to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving electrophiles like halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that the compound binds to, affecting their activity.
Pathways Involved: The compound may modulate biochemical pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
2-Amino-2-(4-fluorophenyl)acetic Acid Hydrochloride (CAS 1219399-79-7)
- Structure: Differs in the absence of the benzylamino group; the amino group is directly attached to the α-carbon of the acetic acid chain.
- Molecular Formula: C₈H₈NO₂F·HCl (MW 205.61).
- Key Differences: Reduced steric bulk due to the lack of a benzyl group.
(S)-Methyl 2-Amino-2-(4-fluorophenyl)acetate Hydrochloride
2-{(4-Chlorophenyl)methylamino}acetic Acid Hydrochloride (CAS 1311317-03-9)
- Structure: Chlorine replaces fluorine, and an ethyl group is added to the amino nitrogen.
- Molecular Formula: C₁₁H₁₅Cl₂NO₂ (MW 264.15).
- Key Differences: Chlorine’s larger atomic radius and lower electronegativity reduce electronic effects but increase lipophilicity.
2-(4-(Aminomethyl)phenyl)acetic Acid Hydrochloride (CAS 42383-05-1)
- Structure: Aminomethyl group on the phenyl ring instead of a benzylamino side chain.
- Molecular Formula: C₉H₁₂ClNO₂ (MW 201.65).
- Key Differences: Simplified structure with reduced conformational flexibility. The aminomethyl group may enhance solubility but diminish interactions with hydrophobic binding pockets .
Physicochemical and Pharmacokinetic Properties
*Predicted using fragment-based methods. †Estimated based on structural analogs. ‡Experimental data from related compounds .
Biological Activity
2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride, with the chemical formula C9H11ClFNO2 and CAS Number 1209190-30-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a 4-fluorophenyl group attached to a methylamino acetic acid backbone, forming a hydrochloride salt that enhances its solubility in aqueous environments. This characteristic is crucial for its bioavailability and potential pharmacological applications.
The biological activity of 2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of several enzymes, including indoleamine 2,3-dioxygenase (IDO1), which plays a role in immune regulation and tumor progression .
- Receptor Binding : Preliminary studies indicate possible interactions with serotonin receptors, which may contribute to its pharmacological effects.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent, particularly against HIV-1 . Molecular docking studies have suggested that it may effectively inhibit viral replication by targeting specific sites within the virus.
Antitumor Properties
Research has indicated that 2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride exhibits antitumor efficacy in preclinical models. For instance, it demonstrated significant inhibition of tumor growth in mice bearing CT26 tumors, with no observed toxicity at therapeutic doses .
Case Studies and Research Findings
- Inhibition of IDO1 :
-
Antiviral Efficacy :
- In vitro assays demonstrated that the compound could reduce HIV-1 replication significantly. The mechanism appears to involve disruption of viral entry or replication processes.
- Toxicity Studies :
Data Summary
The following table summarizes key findings related to the biological activity of 2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride:
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 2-{[(4-fluorophenyl)methyl]amino}acetic acid hydrochloride to maximize yield?
- Methodology :
- Starting Materials : 4-Fluorophenylmethylamine and chloroacetic acid are reacted under nucleophilic substitution conditions. A base like sodium hydroxide facilitates deprotonation .
- Variables to Optimize :
- Molar ratios : A 1:1.2 molar ratio of amine to chloroacetic acid minimizes side reactions.
- Temperature : Maintain 60–80°C to balance reaction rate and byproduct formation.
- Reaction Time : 6–8 hours under reflux ensures completion.
- Hydrochloride Formation : Add concentrated HCl dropwise at 0–5°C to precipitate the salt .
Q. How can solubility challenges be addressed for in vitro assays?
- Key Insight : The hydrochloride salt enhances aqueous solubility (e.g., ~50 mg/mL in water at 25°C) compared to the free base .
- Recommended Solvents :
- Polar solvents : Water, phosphate-buffered saline (PBS), or dimethyl sulfoxide (DMSO) for stock solutions.
- Stability Note : Avoid prolonged exposure to basic conditions to prevent decomposition .
Q. What analytical techniques validate the compound’s purity and structure?
- Essential Methods :
- NMR Spectroscopy : Confirm aromatic proton environments (δ 7.2–7.4 ppm for fluorophenyl) and methylene groups adjacent to the amino moiety (δ 3.8–4.2 ppm) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% required for biological studies) .
- Mass Spectrometry : ESI-MS in positive mode to verify molecular ion peaks (e.g., [M+H]+ at m/z 228.1) .
Advanced Research Questions
Q. How does the compound’s structure influence its reactivity in nucleophilic substitution reactions?
- Mechanistic Analysis :
- The electron-withdrawing fluorine atom on the phenyl ring activates the benzylic position for nucleophilic attack.
- Example Reaction : Substitution of the chloride in chloroacetic acid proceeds via an SN2 mechanism, with the amino group acting as a nucleophile .
- Kinetic vs. Thermodynamic Control : At lower temperatures (<50°C), the primary amine product dominates; higher temperatures favor secondary byproducts .
Q. What strategies mitigate contradictions in reported biological activity data?
- Common Issues : Discrepancies in IC50 values (e.g., enzyme inhibition assays) may arise from:
- Solvent Effects : DMSO concentrations >1% can denature proteins; use solvent-matched controls .
- Impurity Interference : Validate purity via HPLC-MS and quantify residual solvents (e.g., ethyl acetate) by GC .
Q. How can computational modeling predict interactions with biological targets?
- Approach :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to targets like GABA receptors. The fluorophenyl group may engage in π-π stacking with aromatic residues .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key hydrogen bonds (e.g., between the acetate moiety and Arg/Lys residues) .
Q. What synthetic routes enable selective modification of the fluorophenyl or aminoacetic acid moieties?
- Targeted Modifications :
- Fluorophenyl Ring : Electrophilic aromatic substitution (e.g., nitration at the meta position) using HNO3/H2SO4 at 0°C .
- Aminoacetic Acid : Protect the amino group with Boc anhydride, then esterify the carboxylate with methanol/HCl .
Methodological Considerations
- Data Reproducibility :
- Safety Protocols :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
